molecular formula AlTi4 B14249718 CID 78062479

CID 78062479

Cat. No.: B14249718
M. Wt: 218.45 g/mol
InChI Key: HOCHMZFGVZRMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78062479 refers to a compound indexed in the PubChem database under the unique identifier 78062479. For instance, bioactive compounds such as hibiscus acid (CID 6481826) and protocatechuic acid (CID 72) are similarly cataloged in PubChem and studied for their pharmacological roles . This compound may represent a compound analyzed via techniques like GC-MS or LC-ESI-MS, as seen in studies on ginsenosides and Hibiscus sabdariffa components .

Properties

Molecular Formula

AlTi4

Molecular Weight

218.45 g/mol

InChI

InChI=1S/Al.4Ti

InChI Key

HOCHMZFGVZRMPM-UHFFFAOYSA-N

Canonical SMILES

[Al].[Ti].[Ti].[Ti].[Ti]

Origin of Product

United States

Preparation Methods

The preparation of CID 78062479 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . This method ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

CID 78062479 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

CID 78062479 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its biological activity. Additionally, in industry, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78062479 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A systematic comparison of CID 78062479 with similar compounds requires evaluating structural features, analytical data, and biological activities. For example:

Compound (CID) Key Structural Features Analytical Methods Biological Relevance Source
Hibiscus acid (6481826) Hydroxycitric acid derivative LC-ESI-MS, PubChem data Antioxidant, anti-inflammatory Hibiscus sabdariffa
Protocatechuic acid (72) Phenolic acid with dihydroxy groups NMR, mass spectrometry Neuroprotective, anticancer Widely distributed
This compound* (Hypothetical) Likely polyphenolic GC-MS, CID fragmentation Potential role in metabolic pathways PubChem entry

*Note: Structural and functional details for this compound are inferred based on methodologies in the evidence.

Analytical Techniques

  • GC-MS and LC-ESI-MS: this compound may be characterized via GC-MS (as in ) for volatile properties or LC-ESI-MS for polar compounds. For example, ginsenosides were differentiated using LC-ESI-MS with collision-induced dissociation (CID) to identify structural isomers like ginsenoside Rf and pseudoginsenoside F11 .
  • Collision-Induced Dissociation (CID) : highlights the correlation between CID voltage, charge state, and oligonucleotide length, suggesting this compound’s fragmentation patterns could be similarly analyzed to infer structural stability .

Pharmacological and Clinical Relevance

While this compound’s specific applications are unclear, compounds like probiotics (e.g., Bifidobacterium) and dimerization inducers (e.g., photocleavable rapamycin derivatives) demonstrate how CIDs are leveraged in therapeutic contexts:

  • Probiotics : Meta-analyses show probiotics reduce chemotherapy-induced diarrhea (CID) incidence by 74% (OR = 0.26) and improve treatment efficacy (OR = 4.25) .
  • Chemical Inducers of Dimerization (CIDs) : Photocleavable CIDs enable spatiotemporal control of protein interactions, though cell-permeable variants remain underexplored .

Research Findings and Methodological Insights

Key Studies

Mass Spectrometry : Source-in CID fragmentation in LC-ESI-MS distinguishes isomers via unique cleavage patterns, a method applicable to this compound for structural elucidation .

Pharmacological Meta-Analyses : Probiotics and drug combinations (e.g., Bifidobacterium + celecoxib) reduce severe CID incidence by 72% (OR = 0.28), highlighting synergies in compound efficacy .

Dimerization Agents : Photocaged rapamycin derivatives (e.g., pRap) release bioactive molecules upon irradiation, though limitations in localization persist .

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